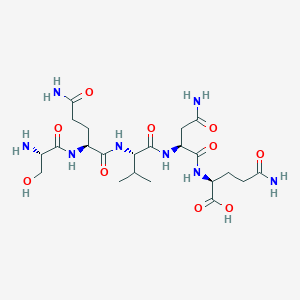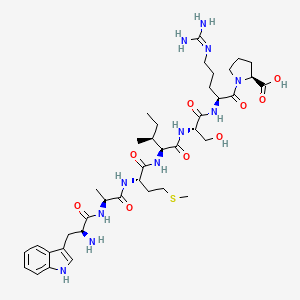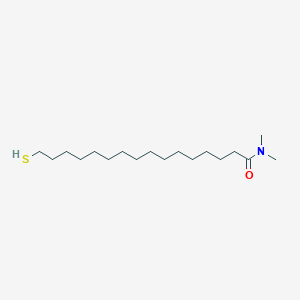![molecular formula C13H17NO2 B14234411 2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- CAS No. 282535-38-0](/img/structure/B14234411.png)
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 4-methoxyphenylmethyl group and a methyl group. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- typically involves multi-step reactions. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often involve the use of solvents like 1-Methyl-2-pyrrolidinone, which is known for its ability to dissolve a wide range of chemicals .
Industrial Production Methods
Industrial production of pyrrolidinone derivatives often involves large-scale synthesis using similar multi-step reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Solvents like 1-Methyl-2-pyrrolidinone are commonly employed in these processes due to their excellent solvency properties .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for designing new drugs with improved efficacy and selectivity.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as:
1-Methyl-2-pyrrolidinone: Known for its use as a solvent in various chemical reactions.
Pyrrolidin-2-one: Exhibits diverse biological activities and is used in medicinal chemistry.
Uniqueness
2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the 4-methoxyphenylmethyl group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery .
Propiedades
Número CAS |
282535-38-0 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-10-7-13(15)14(8-10)9-11-3-5-12(16-2)6-4-11/h3-6,10H,7-9H2,1-2H3 |
Clave InChI |
FRGQEAKCGQQZJB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)N(C1)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
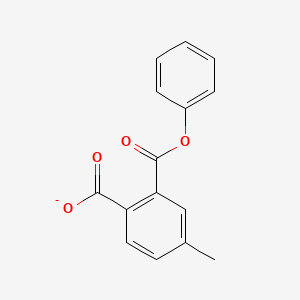
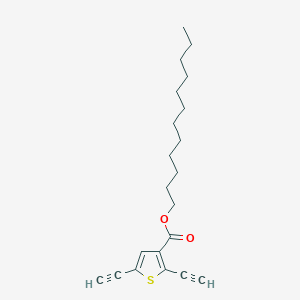
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
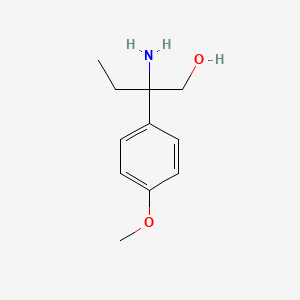
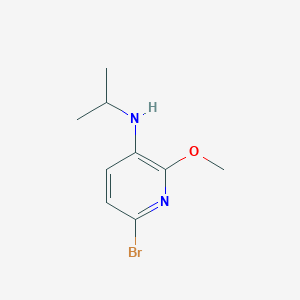
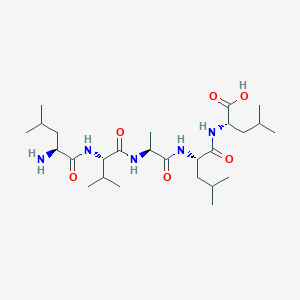
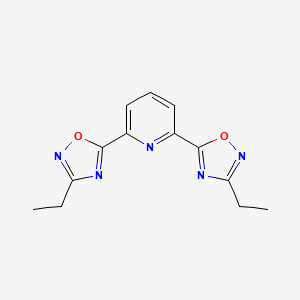
![3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
